molecular formula C21H21N3O B5344703 (E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one

(E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one

Cat. No.: B5344703
M. Wt: 331.4 g/mol
InChI Key: LMIMJVQOHGZMLD-NTEUORMPSA-N
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Description

(E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one is a synthetic organic compound that features a triazole ring and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Attachment of the triazole to the phenyl ring: This step may involve a nucleophilic substitution reaction where the triazole is introduced to a halogenated phenyl compound.

    Formation of the phenylprop-2-en-1-one moiety: This can be synthesized through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The triazole ring is known to interact with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.

    Chalcones: Compounds with the phenylprop-2-en-1-one moiety, known for their biological activities.

Uniqueness

(E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one is unique due to the combination of the triazole ring and the phenylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other compounds.

Properties

IUPAC Name

(E)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-21(2,3)20-15-22-23-24(20)18-12-10-17(11-13-18)19(25)14-9-16-7-5-4-6-8-16/h4-15H,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIMJVQOHGZMLD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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